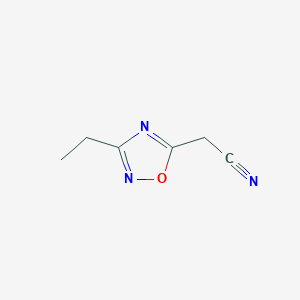

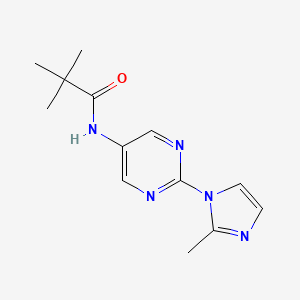

![molecular formula C17H19N3O4 B2497215 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 862199-79-9](/img/structure/B2497215.png)

2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related spirocyclic compounds involves complex chemical reactions, often employing the Mannich reaction or other multicomponent reactions for construction. For instance, a study described the preparation of similar compounds through the Mannich reaction, utilizing specific reactants like formaldehyde and pyridin-2-one in alcohol, with NMR spectroscopy confirming the structure (Sharifkanov et al., 2001).

Molecular Structure Analysis

The molecular structure of compounds within this chemical class has been elucidated using various spectroscopic techniques, including NMR and XRD analyses. These studies reveal detailed insights into the spirocyclic frameworks and the electronic structures of the compounds, contributing to understanding their chemical behavior and potential functionalization sites (Low et al., 2007).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, demonstrating their versatile reactivity. For example, reactions with N- and C-nucleophiles lead to the formation of new enaminones, Schiff’s bases, and cyclization products, showcasing the compound's potential as a precursor for diverse chemical transformations (Abass et al., 2010).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments and potential applications. These properties are typically characterized using methods such as crystallography, which provides insights into the compound's solid-state structure and intermolecular interactions (Cobo et al., 2009).

Scientific Research Applications

Synthesis and Growth-Regulating Activity : A derivative, 1-(6,9-Dimethyl-1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-1H-pyridin-2-one, synthesized through the Mannich reaction involving 6,9-dimethyl-1,4-dioxa-8-azaspiro[4.5]decane, demonstrated growth-regulating properties. The structure was confirmed using NMR spectroscopy (Sharifkanov et al., 2001).

Effect of Base and Acyl Chloride on Regioselectivity : The acylation of a related compound, 8,8-Pentamethylene-2-methyl-7,9-dioxa-1-azaspiro[4.5]dec-1-ene 1-Oxide, resulted in different regioselective outcomes based on the type of base and acyl chloride used in the reaction. This highlights the compound's versatile reactivity and potential utility in various synthetic applications (Koszytkowska-Stawińska et al., 2004).

Structural Elucidation of a Promising Antitubercular Drug Candidate : A detailed structural analysis of (S)-2-(2-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one (BTZ043) was reported. It's a promising antitubercular drug candidate, highlighting the potential therapeutic applications of related compounds (Richter et al., 2022).

Synthesis of Spirocyclic Oxetane-Fused Benzimidazole : The synthesis of 2-oxa-7-azaspiro[3.5]nonane and its transformation into spirocyclic oxetanes, including 2-oxa-6-azaspiro[3.3]heptane, was described. This work demonstrates the potential for creating complex spirocyclic structures, which could have implications in drug design and other areas of chemical research (Gurry et al., 2015).

Organocatalytic Enantioselective Synthesis of Bicyclic β‐Lactones : The compound (1,4-Dioxaspiro[4.5]dec-7-en-8-yloxy)trimethylsilane was involved in the nucleophile-catalyzed aldol-lactonization (NCAL), leading to activated aldol products and highlighting its utility in the enantioselective synthesis of complex molecules (Nguyen et al., 2012).

Removal Efficiency for Carcinogenic Azo Dyes : A Mannich base derivative of 5,11,17,23-tetrakis-[(1,4-dioxa-8-azaspiro-[4.5]decanyl)methyl]-25,26,27,28-tetrahydroxy calix[4]arene was synthesized and showed significant sorbent properties for carcinogenic azo dyes, indicating potential environmental applications (Akceylan et al., 2009).

Mechanism of Action

properties

IUPAC Name |

2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4/c1-12-3-2-6-20-14(12)18-15(13(11-21)16(20)22)19-7-4-17(5-8-19)23-9-10-24-17/h2-3,6,11H,4-5,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCTRFTHTQPVVOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C(C2=O)C=O)N3CCC4(CC3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>49.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26658942 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

9-methyl-4-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

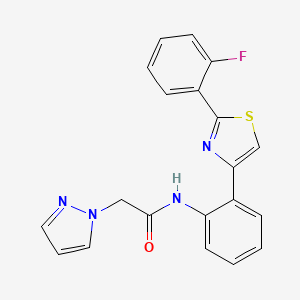

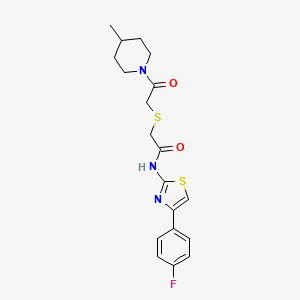

![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone](/img/structure/B2497132.png)

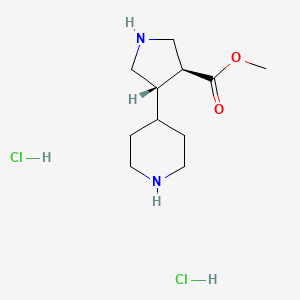

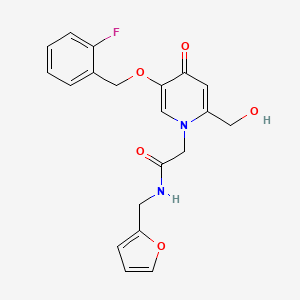

![2-(Benzylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine](/img/structure/B2497136.png)

![2,8-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]furan](/img/no-structure.png)

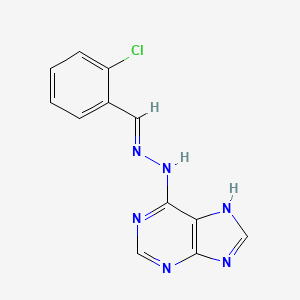

![5-((4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2497142.png)

![2-(4-ethoxyphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2497151.png)

![3-(1-benzofuran-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2497154.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzamide](/img/structure/B2497155.png)